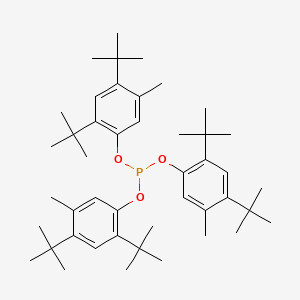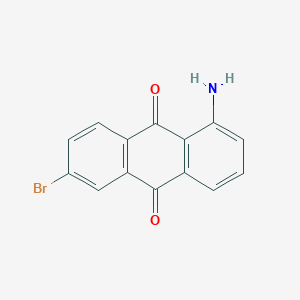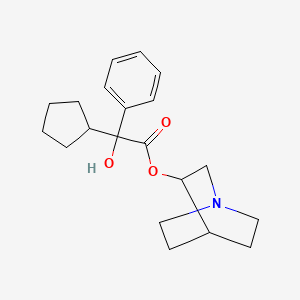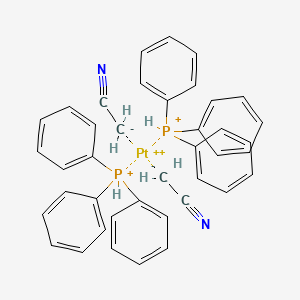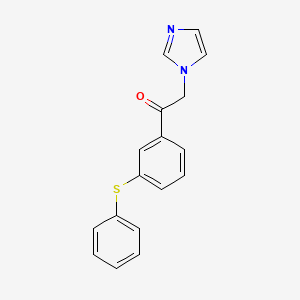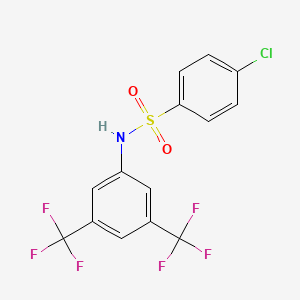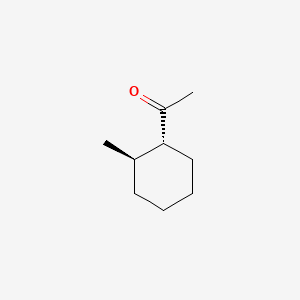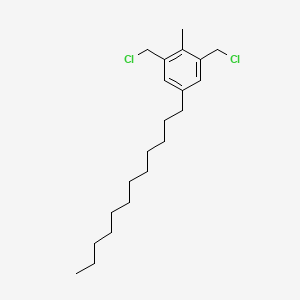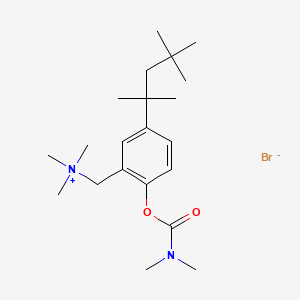
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-, also known as 4-[(2-hydroxyethyl)nitrosoamino]-1-butanol, is an organic compound with the molecular formula C6H15NO2. This compound is characterized by the presence of a nitroso group (-NO) attached to an ethyl group, which is further connected to a butanol chain. It is a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can be synthesized through several synthetic routes. One common method involves the nitrosation of 4-aminobutanol with nitrous acid (HNO2) in the presence of a suitable acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of the nitroso group with other functional groups, such as halides or alkyl groups, using appropriate reagents and conditions.
Major Products Formed:
Oxidation Products: The oxidation of 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction Products: Reduction reactions typically produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives, such as alkyl halides or alkyl amines.
科学研究应用
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is used as a probe to investigate cellular processes and molecular interactions. It can be labeled with fluorescent tags for imaging and tracking purposes.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals and as a tool for studying the effects of nitroso compounds on biological systems.
Industry: In the industrial sector, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is utilized in the production of specialty chemicals, coatings, and adhesives. It is also employed as an intermediate in the manufacture of various materials.
作用机制
The mechanism by which 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- exerts its effects involves the interaction with molecular targets and pathways. The nitroso group in the compound can act as a nitrosating agent, transferring the nitroso group to other molecules. This can lead to the formation of nitrosamines, which are known to have biological activity.
Molecular Targets and Pathways:
Nitrosation: The nitroso group can react with nucleophiles, such as amines, to form nitrosamines. These compounds can interact with DNA and proteins, leading to various biological effects.
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect cellular functions.
相似化合物的比较
Nitrosamines: These compounds are formed by the reaction of nitrosating agents with amines. They are known for their mutagenic and carcinogenic properties.
Nitrosylated Derivatives: These compounds contain a nitrosyl group (-NO) attached to various functional groups. They are used in various chemical and biological applications.
Uniqueness: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- has a unique structure that allows it to participate in specific reactions and interactions. Its hydroxyl and nitroso groups provide versatility in its applications, making it a valuable compound in scientific research and industry.
属性
CAS 编号 |
62018-89-7 |
|---|---|
分子式 |
C6H14N2O3 |
分子量 |
162.19 g/mol |
IUPAC 名称 |
N-(4-hydroxybutyl)-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O3/c9-5-2-1-3-8(7-11)4-6-10/h9-10H,1-6H2 |
InChI 键 |
LJFPDQJQHXFUNM-UHFFFAOYSA-N |
规范 SMILES |
C(CCO)CN(CCO)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
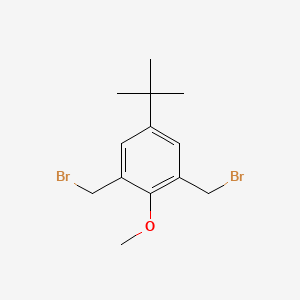
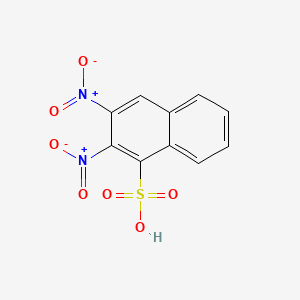
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)
